molecular formula C59H78N14O22S6 B1574729 Aspartyl Linaclotide

Aspartyl Linaclotide

Cat. No. B1574729
M. Wt: 1527.71
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Linaclotide is a 14-amino acid peptide indicated for the treatment of adults with CC and IBS-C;  agonist of guanylate cyclase C

Scientific Research Applications

Guanylate Cyclase C Activation and Visceral Pain Management

Aspartyl Linaclotide demonstrates significant anti-nociceptive properties in rodent models of inflammatory and non-inflammatory visceral pain. Its pharmacological effects are linked to the activation of guanylate cyclase C (GC-C) (Eutamene et al., 2010).

Local Effects in the Gastrointestinal Tract

Research has shown that Linaclotide, through activation of guanylate cyclase C, acts locally in the gastrointestinal tract to enhance intestinal secretion and transit. This property is beneficial in treating irritable bowel syndrome with constipation and chronic constipation (Busby et al., 2010).

Efficacy in Chronic Constipation

Clinical studies indicate that Linaclotide is effective in patients with chronic constipation, showing significant improvement in bowel habits, abdominal discomfort, bloating, and overall quality of life (Lembo et al., 2010).

Potency and Selectivity as a Guanylate Cyclase C Agonist

Linaclotide is characterized as a potent and selective guanylate cyclase C agonist. It shows significant pharmacological effects in rodent models, suggesting potential benefits for patients suffering from IBS-C and chronic constipation (Bryant et al., 2010).

Global Approval for Treatment of Gastrointestinal Disorders

Linaclotide has received global approval for the treatment of constipation-predominant irritable bowel syndrome (IBS-C) and chronic idiopathic constipation (CIC), indicating its recognized effectiveness and safety in these conditions (McWilliams et al., 2012).

properties

Product Name

Aspartyl Linaclotide

Molecular Formula

C59H78N14O22S6

Molecular Weight

1527.71

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.